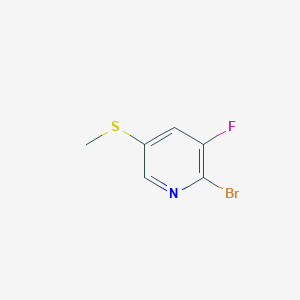

2-Bromo-3-fluoro-5-(methylthio)pyridine

Description

2-Bromo-3-fluoro-5-(methylthio)pyridine (CAS: 1820608-42-1) is a halogenated pyridine derivative with the molecular formula C₆H₄BrFNS and a molecular weight of 236.07 g/mol. Its structure features bromine at position 2, fluorine at position 3, and a methylthio (-SMe) group at position 5 of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methylthio group can act as a directing group or undergo oxidation to sulfone/sulfoxide derivatives for further functionalization.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNS/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYAYFMDSKEYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(methylthio)pyridine typically involves the halogenation and thiolation of pyridine derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable thiolating reagent such as methylthiol in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(methylthio)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Oxidation Products: Sulfoxide and sulfone derivatives are major products of oxidation reactions.

Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-3-fluoro-5-(methylthio)pyridine has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methylthio groups allows it to participate in various biochemical reactions. For instance, the compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances reactivity in cross-coupling reactions compared to chlorine .

- Fluorine vs. Methoxy : Fluorine’s electronegativity deactivates the pyridine ring toward electrophilic substitution, whereas methoxy activates it .

- Methylthio (-SMe) vs. Trifluoromethyl (-CF₃): The -SMe group is a stronger σ-donor, facilitating nucleophilic aromatic substitution, while -CF₃ is electron-withdrawing, stabilizing the ring but reducing reactivity .

Biological Activity

2-Bromo-3-fluoro-5-(methylthio)pyridine (CAS No. 1357946-44-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BrFN, with a molecular weight of 222.08 g/mol. Its structure features a pyridine ring substituted with bromine, fluorine, and a methylthio group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing halogenated pyridine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates notable activity against various bacterial strains. The presence of the bromine and fluorine atoms enhances its interaction with microbial enzymes, potentially leading to inhibition of growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, the compound's ability to inhibit certain kinases involved in cell proliferation and survival has been noted, positioning it as a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity involved in neurotransmission or immune response.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of halogenated pyridines revealed that this compound exhibited cytotoxic effects on human cancer cell lines, particularly breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-fluoro-5-(methylthio)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example, bromination of a fluoropyridine precursor (e.g., via electrophilic substitution) followed by methylthio group incorporation using nucleophilic reagents like sodium methanethiolate. Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination .

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity in halogenation steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Table 1 : Comparison of synthetic methods

| Step | Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Bromination | Br₂, AlCl₃ | 65–75 | 0°C, DCM | |

| Methylthio introduction | NaSMe, DMF | 50–60 | 80°C, N₂ atmosphere |

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include downfield shifts for Br (δ ~8.2 ppm for pyridine-H) and methylthio (δ ~2.5 ppm for -SCH₃). Coupling constants (e.g., ) confirm fluorine positioning .

- X-ray crystallography : Bond angles (e.g., C-Br = 1.89 Å) and dihedral angles between substituents validate regiochemistry .

Q. What precautions are necessary for safe handling and storage of this compound?

- Methodological Answer :

- PPE : N95 masks, nitrile gloves, and eye protection due to skin/eye irritation risks .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation .

- Waste disposal : Neutralize with dilute NaOH before disposal to reduce bromine release .

Advanced Research Questions

Q. How does the methylthio group influence reactivity in cross-coupling reactions compared to other sulfur-containing groups?

- Methodological Answer : The methylthio (-SCH₃) group acts as a directing group in Suzuki-Miyaura couplings but requires Pd(PPh₃)₄ catalysts for efficient transmetallation. Unlike thiols (-SH), -SCH₃ is less prone to oxidation, enabling stable boronic acid intermediates (e.g., pyridine-5-boronic acid derivatives) . Key considerations:

- Steric effects : Methylthio’s bulkiness slows coupling kinetics vs. smaller substituents.

- Electronic effects : The electron-donating -SCH₃ enhances nucleophilic aromatic substitution at the 5-position .

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

- Methodological Answer :

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) with -SCH₃ as a directing group enables selective bromination at the 3-position .

- Computational modeling : DFT calculations predict electrophilic attack preferences (e.g., Fukui indices guide halogen placement) .

Table 2 : Regioselectivity in halogenation

| Substituent | Preferred Position (Halogen) | Yield (%) | Reference |

|---|---|---|---|

| -F | 3 | 70 | |

| -SCH₃ | 5 | 65 |

Q. How can stability studies under varying pH and temperature conditions inform synthetic protocols?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.